molecular formula C18H24N2O5 B4690739 3,3-dimethyl-2-oxobutyl N-(4-methylbenzoyl)glycylglycinate

3,3-dimethyl-2-oxobutyl N-(4-methylbenzoyl)glycylglycinate

Cat. No. B4690739
M. Wt: 348.4 g/mol
InChI Key: ZSHNPLHOXFXYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-2-oxobutyl N-(4-methylbenzoyl)glycylglycinate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of glycylglycinate and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-oxobutyl N-(4-methylbenzoyl)glycylglycinate is not fully understood. However, it is believed that this compound works by hydrolyzing in the presence of esterases, releasing the active drug. The released drug then binds to specific receptors on the target cells, resulting in the desired effect.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to healthy cells. It has been shown to be effective in delivering drugs to cancer cells, reducing the toxicity of the drug to healthy cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 3,3-dimethyl-2-oxobutyl N-(4-methylbenzoyl)glycylglycinate is its ability to deliver drugs to specific target cells or tissues, reducing the toxicity of the drug to healthy cells. However, one of the limitations of this compound is its stability. It is susceptible to hydrolysis, which can result in the premature release of the drug.

Future Directions

There are several future directions for the research of 3,3-dimethyl-2-oxobutyl N-(4-methylbenzoyl)glycylglycinate. One of the significant directions is the development of more stable prodrugs. Researchers are working on developing prodrugs that are more stable and have a longer half-life. Another direction is the investigation of the potential of this compound in the treatment of other diseases such as diabetes and Alzheimer's disease.
Conclusion:
In conclusion, this compound is a compound that has potential applications in various fields of scientific research. It has been shown to be effective in delivering drugs to specific target cells or tissues, reducing the toxicity of the drug to healthy cells. Although there are limitations to this compound, researchers are working on developing more stable prodrugs and investigating its potential in the treatment of other diseases.

Scientific Research Applications

3,3-dimethyl-2-oxobutyl N-(4-methylbenzoyl)glycylglycinate has potential applications in various fields of scientific research. One of the significant applications is in the field of drug delivery. This compound can be used as a prodrug to deliver drugs to specific target cells or tissues. It has been shown to be effective in delivering drugs to cancer cells, reducing the toxicity of the drug to healthy cells.

properties

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 2-[[2-[(4-methylbenzoyl)amino]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-12-5-7-13(8-6-12)17(24)20-9-15(22)19-10-16(23)25-11-14(21)18(2,3)4/h5-8H,9-11H2,1-4H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHNPLHOXFXYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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